3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
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Overview
Description
3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
1,4-Dihydropyridines (DHPs) , which include structures similar to "3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one", are crucial in synthetic organic chemistry due to their presence in many biologically active compounds and drugs. They serve as a main skeleton in various synthetic pathways, with Hantzsch Condensation being a primary method for their preparation. These compounds are synthesized via multi-component reactions, offering a route to develop more biologically active compounds by comparing their Structure-Activity Relationships (SARs) (Sohal, 2021).
Role in Antitubercular Drug Design
The trifluoromethyl group in compounds like "this compound" plays a significant role in antitubercular drug design. It enhances the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, indicating its potential in improving the efficacy of these drugs. The modification of antitubercular agents with a trifluoromethyl group could lead to compounds with better drug-likeness and antitubercular activity (Thomas, 1969).
Environmental and Material Applications
Compounds with trifluoromethyl groups also find applications in environmental and material sciences. For instance, metal–organic frameworks (MOFs) have been explored for gas separation and purification, where the unique pore structures and surfaces of MOFs can differentiate small gas molecules, offering advancements in industrial gas separation (Lin et al., 2017).
Pyrolysis of Polysaccharides
The study of the pyrolysis of polysaccharides provides insights into the chemical mechanisms involved in the formation of small organic compounds. Understanding these mechanisms is vital for various applications, including the synthesis of compounds like "this compound" (Ponder & Richards, 1994).
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation methods in water or the presence of water has been explored for the incorporation of fluorinated or fluoroalkylated groups into target molecules. This approach aligns with green chemistry principles, offering a pathway for the environmentally friendly synthesis of compounds including those with trifluoromethyl groups (Song et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
It’s synthesized from (s)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones reacting with ethyl acetoacetate and ethyl trifluoroacetoacetate . This suggests that it might interact with its targets in a similar manner to these parent compounds.
Biochemical Pathways
Similar compounds have been shown to have potential applications in proteomics research , indicating that they may affect protein synthesis or degradation pathways.
Pharmacokinetics
It’s known to be a solid at room temperature and has a predicted boiling point of 3329° C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been used in proteomics research , suggesting that they may have effects at the molecular and cellular level.
Action Environment
It’s known to be stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Properties
IUPAC Name |
3-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)5-2-3-6(8(9,10)11)12-7(5)14/h2-3H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXZQCGYAFJZQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(NC1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554902 |
Source
|
Record name | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116548-05-1 |
Source
|
Record name | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.